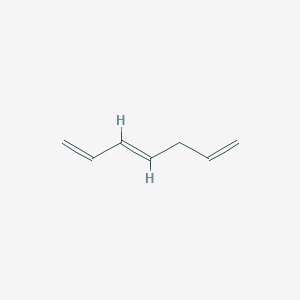

1,3,6-Heptatriene

説明

Structural Isomerism and Geometric Configuration in Heptatriene Systems

Heptatriene systems, including 1,3,6-heptatriene, exhibit a rich variety of structural and geometric isomerism. Structural isomers have the same molecular formula but differ in the connectivity of their atoms. docbrown.info For heptatrienes, this can manifest as variations in the carbon chain or the positions of the double bonds. For instance, 1,3,5-heptatriene is a structural isomer of this compound, distinguished by a fully conjugated system of three double bonds.

Geometric isomerism, also known as cis-trans or E/Z isomerism, arises from the restricted rotation around carbon-carbon double bonds. docbrown.infolumenlearning.com Each double bond in a heptatriene chain can potentially exist in either an E (entgegen, opposite) or Z (zusammen, together) configuration, leading to a multitude of possible stereoisomers. For example, (E)-5-methyl-1,3,6-heptatriene is a specific geometric isomer where the substituents around the C3-C4 double bond are in a trans configuration. lookchem.com The specific geometric configuration of a heptatriene isomer significantly influences its physical and chemical properties due to differences in steric strain and molecular shape. vulcanchem.com

The following table provides examples of heptatriene isomers and their key identifying information:

| Isomer Name | Molecular Formula | CAS Number | Key Structural Feature |

| This compound | C7H10 | 1002-27-3 | Conjugated diene and an isolated double bond. nist.govnist.govpressbooks.pub |

| (E)-5-Methyl-1,3,6-heptatriene | C8H12 | 818-48-4 | Methyl group at position 5 and a trans configuration at the C3=C4 double bond. lookchem.com |

| 2,6-Dimethyl-1,3,6-heptatriene | C9H14 | N/A | Methyl groups at positions 2 and 6. ontosight.ai |

| 2,5,6-Trimethyl-1,3,6-heptatriene | C10H16 | N/A | Methyl groups at positions 2, 5, and 6. nih.gov |

| 1,3,5-Heptatriene | C7H10 | 17679-93-5 | Fully conjugated system of three double bonds. |

Electronic Structure and Conjugation Effects in this compound

The electronic structure of this compound is defined by its system of π (pi) electrons in the double bonds. The C1=C2 and C3=C4 double bonds are conjugated, meaning they are separated by a single bond. pressbooks.pub This arrangement allows for the delocalization of π electrons across these four carbon atoms through the overlap of their p-orbitals. In contrast, the C6=C7 double bond is isolated from the conjugated system by the sp3-hybridized C5 carbon atom. pressbooks.pub

This electronic arrangement has significant consequences for the molecule's properties. Conjugated systems are generally more stable than their non-conjugated counterparts due to the delocalization of electron density. pressbooks.pub This increased stability can be observed in thermochemical data.

The presence of both conjugated and isolated π systems within this compound allows for the study of how these different electronic environments influence spectroscopic properties. For instance, in UV-Vis spectroscopy, the conjugated portion of the molecule will absorb light at a longer wavelength (lower energy) compared to the isolated double bond. This is because the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the conjugated system are closer in energy than those of the isolated double bond. chadsprep.com

Computational studies on related conjugated systems, such as 1,3,5-hexatriene, provide insight into the molecular orbitals of polyenes. chadsprep.com These studies show a series of bonding and antibonding π molecular orbitals, with the energy gap between the HOMO and LUMO being a critical factor in determining the molecule's electronic transitions. chadsprep.com

Conformational Analysis and Isomerization Pathways of Heptatriene Systems

Conformational analysis of heptatriene systems involves the study of the different spatial arrangements of the atoms that can be interconverted by rotation around single bonds. unacademy.com The flexibility of the carbon chain allows for various conformers, each with a distinct energy level. The relative stability of these conformers is influenced by factors such as steric hindrance between substituents and the desire to achieve a planar arrangement for optimal π-orbital overlap in the conjugated portions of the molecule.

Isomerization pathways in heptatriene systems are a key area of research, particularly for rearrangements involving the double bonds. For example, the Cope rearrangement, a type of sigmatropic rearrangement, has been studied in systems like 1,2,6-heptatriene. researchgate.netnih.gov Computational studies have explored the potential energy surfaces of these reactions, revealing the possibility of both concerted (single transition state) and stepwise (involving intermediates) mechanisms. nih.govresearchgate.net

Research on the rearrangement of 1,2,6-heptatriene to this compound has indicated the presence of bifurcations on the potential energy surface. nih.gov This means that a single transition state can lead to multiple reaction pathways and products. The dynamics of these rearrangements are complex and can be influenced by subtle changes in the starting molecule's structure and reaction conditions. researchgate.net

The following table summarizes key research findings on the isomerization of a related heptatriene system:

| Reactant | Product(s) | Key Findings |

| 1,2,6-Heptatriene | 3-Methylene-1,5-hexadiene | The reaction can proceed through a bifurcation at the transition state, leading to either a diradical intermediate or directly to the product. researchgate.net |

| 1,2,6-Heptatriene | This compound | The potential energy surface for this rearrangement has been shown to feature a bifurcation, where different computational methods predict different reaction pathways from the same transition state. nih.gov |

特性

IUPAC Name |

(3E)-hepta-1,3,6-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10/c1-3-5-7-6-4-2/h3-5,7H,1-2,6H2/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXHZYOISZDAYCU-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC=CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC/C=C/C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

94.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1002-27-3 | |

| Record name | 1,3,6-Heptatriene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Advanced Synthetic Methodologies for 1,3,6-heptatriene and Its Derivatives

Grignard Reagent Additions and Subsequent Dehydration Routes to Trienes

A classical and effective method for the synthesis of substituted heptatrienes involves the addition of Grignard reagents to suitable carbonyl compounds, followed by a dehydration step. cdnsciencepub.com This approach allows for the construction of the carbon skeleton and the introduction of the requisite unsaturation in a sequential manner.

The general strategy involves the reaction of an α,β-unsaturated aldehyde or ketone with an allylic Grignard reagent. cdnsciencepub.com For instance, the reaction of allyl magnesium chloride with mesityl oxide has been shown to produce the corresponding tertiary alcohol in excellent yield. cdnsciencepub.com Subsequent dehydration of this alcohol, often under acidic conditions, leads to the formation of a mixture of isomeric heptatrienes, including 4,6-dimethyl-1,3,5-heptatriene. cdnsciencepub.com The simultaneous addition of the allyl chloride and the carbonyl compound, a method developed by Nazarov, has proven to be particularly effective, providing high yields of the desired unsaturated alcohols without significant formation of conjugate addition byproducts. cdnsciencepub.com

Similarly, the addition of methyl magnesium bromide to phorone yields a diene-alcohol which, upon dehydration, can lead to the formation of 2,4,6-trimethyl-1,3,5-heptatriene. cdnsciencepub.com The dehydration step is critical and can often lead to a mixture of products, necessitating careful control of reaction conditions and purification of the desired triene isomer. cdnsciencepub.com

Table 1: Examples of Grignard-based Heptatriene Synthesis

| Carbonyl Compound | Grignard Reagent | Intermediate Alcohol | Dehydration Product(s) |

| Mesityl oxide | Allyl magnesium chloride | 4,6-Dimethyl-1-hepten-3-yn-5-ol | 4,6-Dimethyl-1,3,5-heptatriene and isomers |

| Phorone | Methyl magnesium bromide | 2,4,6-Trimethyl-1,5-heptadien-4-ol | 2,4,6-Trimethyl-1,3,5-heptatriene |

Transition Metal-Catalyzed Syntheses (e.g., Zirconocene-Mediated Cyclization and Isomerization)

Transition metal catalysis offers powerful and often highly selective methods for the synthesis and transformation of complex organic molecules, including 1,3,6-heptatriene and its derivatives. Zirconocene-based reagents, in particular, have demonstrated unique reactivity in the cyclization and isomerization of these trienes. researchgate.nethokudai.ac.jppku.edu.cn

The reaction of 1,3,6-heptatrienes with the Negishi reagent (Cp2ZrBu2) results in cyclization to form a mixture of trans- and cis-zirconacyclopentanes. researchgate.net Hydrolysis of this mixture yields isomeric dimethylcyclopentenes. researchgate.net Interestingly, prolonged reaction times can lead to a surprising isomerization of the intermediate zirconacyclopentanes, resulting in the highly selective formation of cis-dimethylcyclopentenes. researchgate.net This represents a rare example of trans to cis isomerization in zirconacyclopentanes. researchgate.net The intermediate zirconacyclopentanes can be further functionalized by reaction with various electrophiles, expanding the synthetic utility of this methodology. researchgate.net

Other transition metals, such as rhodium, have been utilized in [2+2+2] cycloaddition reactions of nitrogen-linked 1,6-diynes with alkynes to construct fused pyrrolidine systems, which can be considered complex heptatriene analogs. rsc.org These reactions proceed through metallacycloheptatriene intermediates. rsc.org

Synthesis via Lewis Acid-Promoted Deoxygenative Divinylation Reactions

A novel approach to the synthesis of certain heptatriene derivatives involves the Lewis acid-promoted deoxygenative divinylation of aldehydes. This method utilizes a silylketene dithioacetal which reacts with aldehydes in the presence of a Lewis acid to yield divinylation products. acs.orgacs.orgresearchgate.netnih.govcolab.ws

Specifically, the reaction of silylketene dithioacetal with cinnamaldehyde in the presence of a Lewis acid has been shown to produce 5-phenyl-1,3,6-heptatriene in moderate to good yields. acs.orgacs.orgnih.gov This reaction proceeds through an unprecedented addition of the silylketene dithioacetal to the aldehyde, leading to a deoxygenative 1,3-divinylation product. acs.org The choice of Lewis acid can be critical to the outcome of the reaction.

Table 2: Lewis Acid-Promoted Synthesis of a Heptatriene Derivative

| Aldehyde | Reagent | Lewis Acid | Product | Yield |

| Cinnamaldehyde | Trimethylsilylketene bis(ethylthio)acetal | TiCl4 | 5-Phenyl-1,3,6-heptatriene | Good to moderate |

Preparation through Rearrangement Reactions (e.g., Cope Rearrangement of 1,2,6-Heptatriene)

Rearrangement reactions, particularly sigmatropic rearrangements, provide a powerful pathway for the synthesis of specific isomers of heptatrienes. The Cope rearrangement of 1,2,6-heptatriene to this compound is a notable example. nih.gov

Computational studies, including DFT and CASSCF methods, have investigated the potential energy surface of this rearrangement. nih.gov These studies have provided evidence for both concerted and stepwise mechanisms, with the formation of either the concerted rearrangement product or a diradical intermediate being dependent on the computational method used. nih.gov The allenic Cope rearrangement of 1,2,6-heptatriene to 3-methylene-1,5-hexadiene has also been studied, revealing a single transition state that can lead to either the product directly or through a monoallylic cyclohexane-1,4-diyl intermediate. nih.govresearchgate.net The conformational restrictions on the heptatriene moiety can significantly influence the reaction pathway. researchgate.net

Exploration of Stereoselective Synthesis Strategies for Heptatriene Analogs

The stereoselective synthesis of heptatriene analogs, particularly those with defined double bond geometries, is crucial for their application in various fields. Several strategies have been developed to control the stereochemistry of the resulting triene system.

One approach involves the use of N-allylhydrazones, which can be converted to dienes with high (E)-stereoselectivity. researchgate.net This methodology can be extended to a one-flask diene synthesis-cycloaddition sequence. researchgate.net

Another powerful strategy for the stereoselective synthesis of polyenes, including diphenylhexatrienes which are structurally related to heptatrienes, utilizes a two-carbon vinyl-dianion building block, 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane. nih.gov Through a series of Heck, Suzuki-Miyaura, and stereocontrolled iododeboronation reactions, various alkene geometries can be precisely installed. nih.gov

Furthermore, zirconocene-mediated reactions have been shown to provide highly regio- and stereoselective routes to multisubstituted olefins, which can be precursors to or components of heptatriene systems. nih.gov The control of selectivity in these reactions is often excellent.

The development of new methods for the stereoselective synthesis of polysubstituted spiropentanes, which can be considered constrained cyclic analogs of heptatrienes, also highlights the ongoing efforts to control complex stereochemical outcomes in organic synthesis. nih.gov

Elucidation of Reaction Mechanisms and Reactivity Profiles of 1,3,6-heptatriene

Pericyclic Reactions

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are a prominent feature of 1,3,6-heptatriene's reactivity. alchemyst.co.uk These reactions are typically unaffected by solvent changes or the presence of radical initiators and are known for their high stereospecificity. msu.edu

Electrocyclic Transformations of Heptatriene Ring Systems

Electrocyclic reactions involve the formation of a ring from an open-chain conjugated system, or the reverse ring-opening process. oxfordsciencetrove.comnumberanalytics.com In these transformations, a π-bond is converted into a σ-bond, or vice versa. wikipedia.org The stereochemical outcome of these reactions is governed by the Woodward-Hoffmann rules, which depend on the number of π-electrons and whether the reaction is induced by heat (thermal) or light (photochemical). numberanalytics.commasterorganicchemistry.com For a heptatriene system, which contains six π-electrons in its conjugated portion, thermal reactions are predicted to proceed in a disrotatory fashion, while photochemical reactions follow a conrotatory path. msu.edumasterorganicchemistry.com

Sigmatropic Rearrangements: Focus onbenchchem.commckendree.edu-Cope Rearrangements and Allenyl Cope Pathways

Sigmatropic rearrangements involve the migration of a σ-bond across a π-system. wikipedia.org In the context of this compound, mckendree.edu-sigmatropic shifts are particularly relevant. For instance, the thermal rearrangement of spiro[2.4]hepta-1,4,6-trienes can yield bicyclo[3.2.0]hepta-1,3,6-trienes through a mckendree.edu-sigmatropic rearrangement. uc.eduacs.org

The Cope rearrangement, a fiveable.mefiveable.me-sigmatropic rearrangement of 1,5-dienes, is another important reaction class. wikipedia.orgfiveable.me While this compound itself is not a 1,5-diene, related structures can undergo this transformation. Computational studies on the allenyl Cope rearrangement of 1,2,6-heptatriene to 3-methylene-1,5-hexadiene have revealed complex dynamics, with evidence for both concerted and stepwise pathways involving a diradical intermediate. researchgate.netresearchgate.netnih.govnih.gov Some studies suggest that the reaction can bypass the intermediate entirely. researchgate.netnih.gov The nature of the pathway can be influenced by conformational restrictions within the molecule. researchgate.netnih.gov

Cycloaddition Reactions: Diels-Alder and Related Processes Involving this compound

Cycloaddition reactions are characterized by two fragments coming together to form a ring by creating two new σ-bonds. alchemyst.co.uk The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone of this class. wikipedia.org The conjugated diene portion of this compound can participate as the 4π component in Diels-Alder reactions to form cyclohexene derivatives. For instance, (E)-5-Methyl-1,3,6-heptatriene is known to be reactive in Diels-Alder reactions for forming six-membered rings. lookchem.com The reaction generally proceeds through a concerted mechanism, and its rate can be significantly enhanced by the presence of electron-donating groups on the diene and electron-withdrawing groups on the dienophile. alchemyst.co.ukwikipedia.org

Ene Reactions in Triene Frameworks

The ene reaction involves the reaction of an alkene with an allylic hydrogen (the "ene") with a compound containing a multiple bond (the "enophile"). libretexts.org This reaction involves the redistribution of three pairs of bonding electrons through a cyclic transition state. libretexts.org The isolated double bond and adjacent allylic hydrogens in this compound make it a potential substrate for ene reactions, especially with electrophilic enophiles. libretexts.org

Electrophilic Addition Reactions: Regioselectivity and Stereochemical Outcomes

The double bonds in this compound are susceptible to electrophilic attack. Electrophilic addition involves the breaking of a C=C π-bond and the formation of two new single bonds. savemyexams.com The reaction is initiated by an electrophile attacking the electron-rich double bond. savemyexams.com

Due to the presence of both conjugated and isolated double bonds, the regioselectivity of electrophilic addition to this compound is a key consideration. Computational studies on related linear conjugated systems have been used to predict the outcomes of these reactions. mckendree.edu According to Markovnikov's rule, in the addition of a protic acid (HX) to an unsymmetrical alkene, the hydrogen atom attaches to the carbon with more hydrogen substituents, leading to the formation of the more stable carbocation intermediate. libretexts.org For the conjugated system in this compound, addition can lead to 1,2- or 1,4-adducts due to the resonance stabilization of the resulting allylic carbocation. The isolated double bond would be expected to react independently, following standard Markovnikov addition. The stereochemistry of the addition can be syn or anti, depending on the specific electrophile and reaction conditions.

Oxidation Pathways and Epoxidation of Conjugated and Isolated Double Bonds

The double bonds of this compound can be oxidized by various reagents. Oxidation can lead to the formation of epoxides, alcohols, or carbonyl compounds, depending on the oxidant and reaction conditions.

The conjugated and isolated double bonds will exhibit different reactivities towards oxidation. The electron-rich conjugated system is generally more susceptible to electrophilic oxidizing agents like peroxy acids (for epoxidation) or ozone. The isolated double bond will also undergo oxidation, and its reactivity can be compared to that of a simple alkene. For example, oxidation with potassium permanganate (KMnO4) can lead to the cleavage of the double bonds or the formation of diols. The selective epoxidation of one double bond over the others can be a synthetic challenge, often dictated by steric and electronic factors.

Table of Reaction Types and Products for this compound and Related Compounds

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Diels-Alder Cycloaddition | Heat, Dienophile | Cyclohexene derivatives |

| Electrophilic Addition | HX (e.g., HBr) | Halogenated heptanes |

| Oxidation | KMnO4, Ozone | Epoxides, Alcohols, Carbonyl compounds |

Table of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (E)-5-Methyl-1,3,6-heptatriene |

| 1,2,6-Heptatriene |

| 3-methylene-1,5-hexadiene |

| Bicyclo[3.2.0]hepta-1,3,6-triene |

| Spiro[2.4]hepta-1,4,6-triene |

| Potassium permanganate |

Reduction Chemistry of Polyene Systems

The reduction of polyenes, typically achieved through catalytic hydrogenation, involves the addition of hydrogen atoms across the double bonds, leading to a more saturated hydrocarbon. libretexts.org The process generally occurs in the presence of a metal catalyst, such as palladium or platinum, which facilitates the cleavage of the H-H bond and its addition to the alkene. libretexts.org

In the case of substituted this compound systems, the reactivity can be significantly influenced by both the substitution pattern and the choice of catalyst. Research on the hydrogenation of 5-methyl-1,3,6-heptatriene using a biphasic system with a chloro(1,5-hexadiene)rhodium dimer as the catalyst showed that no reaction occurred. cdnsciencepub.com This lack of reactivity was attributed to the strong complexation of the double bonds to the rhodium catalyst, preventing the addition of hydrogen. cdnsciencepub.com

Conversely, other substituted heptatrienes exhibit more conventional reactivity. For instance, 2,4,6-trimethyl-1,3,6-heptatriene can be reduced to its corresponding saturated hydrocarbon using hydrogen gas in the presence of a palladium catalyst. This reaction proceeds to full saturation of the triene system.

Table 1: Catalytic Hydrogenation of Substituted 1,3,6-Heptatrienes

| Compound | Catalyst | Reagents | Product | Outcome | Source |

| 5-Methyl-1,3,6-heptatriene | Chloro(1,5-hexadiene)rhodium dimer | H₂ | No reaction | Strong complexation with catalyst prevents reduction | cdnsciencepub.com |

| 2,4,6-Trimethyl-1,3,6-heptatriene | Palladium | H₂ | Saturated hydrocarbon | Complete reduction of all double bonds |

Functionalization Reactions: Halogenation and Other Substitutions

Functionalization of the this compound scaffold allows for the introduction of new chemical groups, leading to a diverse range of derivatives. Halogenation, involving the addition or substitution of halogens like chlorine and bromine, is a primary example of such transformations.

The double bonds within the polyene structure are susceptible to electrophilic additions and substitutions. Studies on 2,4,6-trimethyl-1,3,6-heptatriene have shown that it readily undergoes halogenation with chlorine (Cl₂) or bromine (Br₂) in an inert solvent to yield halogenated derivatives.

A significant body of research exists for the halogenation of more complex molecules containing the this compound core. Curcumin derivatives, which feature a 1,6-heptadiene-3,5-dione structure, can be transformed to reveal a this compound skeleton upon functionalization. The synthesis of α-halogenated curcumin derivatives has been successfully achieved. mdpi.comresearchgate.netresearcher.life Specifically, (1E,6E)-1,7-bis(4-hydroxy-3-methoxyphenyl)-4-bromo-5-hydroxy-1,3,6-heptatriene-3-one and its chloro-analogue have been synthesized. mdpi.comresearchgate.netresearcher.life The key to the successful synthesis of the bromo-derivative was the use of slightly acidic conditions to favor the diketo tautomer of curcumin before the halogenation reaction. researchgate.netresearcher.life

Table 2: Halogenation Reactions of this compound Derivatives

| Starting Compound | Reagents/Conditions | Product | Reaction Type | Source |

| 2,4,6-Trimethyl-1,3,6-heptatriene | Cl₂ or Br₂ in inert solvent | Halogenated derivatives | Substitution | |

| Curcumin (keto form) | N-Bromosuccinimide, slightly acidic media | (1E,6E)-1,7-bis(4-hydroxy-3-methoxyphenyl)-4-bromo-5-hydroxy-1,3,6-heptatriene-3-one | α-Halogenation | mdpi.comresearchgate.netresearcher.life |

| Curcumin (keto form) | N-Chlorosuccinimide | (1E,6E)-1,7-bis(4-hydroxy-3-methoxyphenyl)-4-chloro-5-hydroxy-1,3,6-heptatriene-3-one | α-Halogenation | mdpi.comresearchgate.netresearcher.life |

Other substitution reactions can also be employed to functionalize related polyene systems. For example, 1,3,5-hexatriene can be treated with sodium amide (NaNH₂) in ammonia, followed by the addition of iodomethane, to produce 1,3,5-heptatriene, demonstrating the extension of the carbon chain through substitution. brainly.com

Computational and Theoretical Investigations of 1,3,6-heptatriene

Quantum Chemical Methodologies Employed in Heptatriene Studies

A variety of quantum chemical methods have been utilized to investigate heptatriene systems, each offering a different balance of computational cost and accuracy. The choice of methodology is crucial for obtaining reliable results that can accurately predict chemical properties and reaction mechanisms. taylor.edu These methods are broadly categorized into Density Functional Theory, ab initio methods, and semi-empirical calculations. taylor.edumckendree.edu

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method in the study of conjugated systems like heptatrienes. taylor.edu It is often favored for its balance of accuracy and computational efficiency. DFT calculations have been employed to investigate ionization energies, reaction energy profiles, and potential energy surfaces of heptatriene isomers and related reactions. mckendree.edunih.gov

The selection of the exchange-correlation functional is a critical aspect of DFT calculations. For heptatriene systems, various functionals have been applied:

B3LYP (Becke, 3-parameter, Lee-Yang-Parr) : This hybrid functional is one of the most common choices and has been used in studies of the Cope rearrangement of 1,2,6-heptatriene and the acs.org-sigmatropic hydrogen shift in related heptatriene systems. nih.govjhia.ac.keresearchgate.net It generally provides good agreement with experimental data for molecular geometries and energies.

EDF2 (Empirical Density Functional 2) : This functional has also been used in comparative studies of heptatriene systems. mckendree.edu

PBE0 : In studies of related reactions, the PBE0 functional, combined with the 6-311+G(d,p) basis set, was selected as an appropriate method for dynamics simulations after benchmarking against higher-level calculations. researchgate.net

M06-2X : This meta-hybrid GGA functional is noted for its performance in studies of non-covalent interactions and reaction kinetics, making it a suitable choice for complex reaction pathways. researchgate.net

While DFT methods like B3LYP are powerful, they can sometimes fail to accurately describe certain complex phenomena. For instance, in the rearrangement of 1,2,6-heptatriene, DFT calculations predicted a concerted reaction pathway, whereas multireference methods like CASSCF indicated a stepwise mechanism involving a diradical intermediate, highlighting the importance of choosing the appropriate level of theory. nih.gov

Table 1: DFT Functionals Used in Heptatriene-Related Studies

| Functional | Study Type | System Studied | Reference |

| B3LYP | Cope Rearrangement | 1,2,6-Heptatriene | nih.gov, researchgate.net |

| B3LYP | Sigmatropic H-Shift | Z,Z-1,3,5-Heptatriene | jhia.ac.ke, |

| EDF2 | Ionization Energy | 1,3,6-Heptatriene | mckendree.edu |

| PBE0 | Dynamics Simulation | Related Peroxide Reaction | researchgate.net |

| M06-2X | Dehydro-Diels-Alder | Related Systems | researchgate.net |

Ab initio and semi-empirical methods provide alternative approaches for studying the electronic structure of this compound and its isomers. Ab initio methods are based on first principles, solving the Schrödinger equation without empirical parameters, which generally leads to high accuracy but also high computational cost. wikipedia.org

Key ab initio methods applied to heptatriene-related systems include:

Hartree-Fock (HF) : As a fundamental ab initio method, HF theory has been used to calculate ionization energies and reaction profiles for this compound. mckendree.edu However, it does not account for electron correlation, which can be significant in conjugated systems.

Complete Active Space Self-Consistent Field (CASSCF) : This is a multireference method essential for studying systems with significant static correlation, such as transition states and diradical intermediates. In the case of the 1,2,6-heptatriene rearrangement, CASSCF(8,8)/6-31G* calculations were crucial in identifying a bifurcation on the potential energy surface and revealing a diradical intermediate that was missed by DFT methods. nih.gov, acs.org, nih.gov

Second-Order Møller-Plesset Perturbation Theory (MP2) and Complete Active Space with Second-Order Perturbation Theory (CASPT2) : These methods add dynamic electron correlation to HF and CASSCF, respectively, providing more accurate energy calculations. CASPT2 has been used to refine the energies of stationary points on the potential energy surface for the Cope rearrangement of 1,2,6-heptatriene. nih.gov, researchgate.net

Semi-empirical methods , such as PM3 and AM1-SRP (Austin Model 1 with Specific Reaction Parameters), offer a computationally less expensive alternative. These methods use parameters derived from experimental data to simplify calculations.

PM3 : This method was found to provide accurate results for electrophilic addition reactions in conjugated systems, including this compound, and was used for subsequent computations of the reaction energy profile. mckendree.edu

AM1-SRP : This method, specifically re-parameterized to fit CASSCF data, was used for dynamics simulations of the 1,2,6-heptatriene rearrangement, providing insights into the non-statistical behavior of the reaction. nih.gov, acs.org

The choice of basis set is fundamental in any quantum chemical calculation, as it defines the set of functions used to build molecular orbitals. The size and flexibility of the basis set directly impact the accuracy of the results.

Commonly used basis sets in heptatriene studies include Pople-style basis sets and correlation-consistent basis sets:

Pople-style (e.g., 6-31G, 6-31+G(d), 6-311+G*)**: These are widely used in DFT and HF calculations. The * indicates the addition of polarization functions, which are important for describing bonding anisotropy, while the + indicates the addition of diffuse functions, which are crucial for systems with diffuse electron density, such as anions or excited states. mckendree.edujhia.ac.keschrodinger.com For example, the B3LYP functional with the 6-31+G(d) basis set was employed to study sigmatropic shifts in heptatriene systems. jhia.ac.ke

Correlation-Consistent (e.g., cc-pVTZ) : These basis sets are designed for systematically converging towards the complete basis set limit, especially in post-Hartree-Fock calculations. schrodinger.com They are often used for high-accuracy single-point energy calculations on geometries optimized with smaller basis sets. researchgate.net

Basis set optimization is a procedure to find the best set of orbital parameters for a specific chemical system or property. nanoacademic.com This involves adjusting parameters like the cutoff radii of atomic orbitals to minimize a cost function, which could be the total energy or the deviation from experimental data. nanoacademic.comsiesta-project.org For complex systems and reactions, ensuring that the chosen basis set is adequate is crucial. A convergence analysis is performed by systematically increasing the basis set size (e.g., from cc-pVDZ to cc-pVTZ to cc-pVQZ) to ensure that the calculated properties are stable and not an artifact of an incomplete basis set. schrodinger.com

Ab Initio and Semi-Empirical Calculations for Electronic Structure

Potential Energy Surface (PES) Mapping and Transition State Characterization

A potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. libretexts.org Mapping the PES is essential for understanding reaction mechanisms, as it allows for the identification of stable molecules (energy minima) and transition states (saddle points). libretexts.org

For the rearrangement of 1,2,6-heptatriene, computational studies have mapped the PES to elucidate the mechanism of its Cope rearrangement to form 3-methylene-1,5-hexadiene. nih.govresearchgate.net These studies revealed a complex surface with multiple stationary points.

Reactant : 1,2,6-Heptatriene

Transition State (TS) : A single concerted transition state was located connecting the reactant to an intermediate. nih.gov

Intermediate : A diradical intermediate (2-methylenecyclohexane-1,4-diyl) was identified as a local minimum on the PES. nih.govacs.orgresearchgate.net

Product : 3-Methylene-1,5-hexadiene

Characterization of the transition state is a key goal of PES mapping. Calculations at the CASPT2(8,8)/6-31G* level provided relative energies for the species involved in the rearrangement of 1,2,6-heptatriene. nih.gov The transition state lies at a higher energy than the reactant, product, and the diradical intermediate, representing the energy barrier for the reaction.

Table 2: Calculated Relative Energies (kcal/mol) for the Rearrangement of 1,2,6-Heptatriene

| Species | Method | Relative Energy (kcal/mol) | Reference |

| 1,2,6-Heptatriene (Reactant) | CASPT2(8,8)/6-31G | 0.0 | nih.gov |

| Transition State (TS) | CASPT2(8,8)/6-31G | +35.9 | nih.gov |

| Diradical Intermediate | CASPT2(8,8)/6-31G | +23.8 | nih.gov |

| 3-Methylene-1,5-hexadiene (Product) | CASPT2(8,8)/6-31G | -14.6 | nih.gov |

Analysis of Reaction Pathway Bifurcations and Dynamic Effects

A significant finding from the computational investigation of the 1,2,6-heptatriene rearrangement is the presence of a post-transition state bifurcation. nih.govnih.gov This phenomenon occurs when a single transition state leads to two or more different products or intermediates. nih.gov In such cases, conventional transition state theory, which assumes that all trajectories passing through the TS proceed to the same product, is insufficient to predict product ratios.

In the rearrangement of 1,2,6-heptatriene, the PES bifurcates after the initial transition state. nih.govacs.org Depending on the computational method used for the Intrinsic Reaction Coordinate (IRC) calculation, the pathway from the TS leads to different minima:

DFT (B3LYP) IRC : Connects the transition state directly to the concerted rearrangement product. nih.gov

CASSCF IRC : Connects the transition state to the diradical intermediate. nih.gov

This discrepancy highlights a "valley-ridge inflection" point on the PES, where the reaction path splits. The selectivity of the reaction is therefore not determined solely by the energy of the transition state but by dynamic effects that govern which path the molecule follows after passing the TS. nih.gov

Molecular Dynamics (MD) Simulations for Reaction Trajectories and Non-Statistical Behavior

To understand the influence of dynamic effects on reactions with bifurcating pathways, chemists employ molecular dynamics (MD) simulations. These simulations model the explicit motion of atoms over time, providing a detailed picture of the reaction trajectories. researchgate.netresearchgate.net

For the 1,2,6-heptatriene rearrangement, direct dynamics trajectory calculations were performed using methods like AM1-SRP and CASSCF(8,8)/6-31G*. acs.orgnih.gov These simulations revealed several key insights:

Bifurcating Trajectories : Some trajectories starting from the transition state proceeded to the local minimum corresponding to the diradical intermediate. acs.orgnih.gov

Bypassing the Intermediate : Other trajectories, differing only in their initial vibrational phases, completely bypassed the intermediate's potential well and proceeded directly over a second, lower-energy transition state to form the final product. acs.orgnih.gov

Non-Statistical Behavior : A significant fraction of the trajectories that did enter the diradical intermediate's potential well proceeded to the product in less than 500 femtoseconds. acs.orgnih.gov This is much faster than what would be predicted by statistical theories (like RRKM theory) for an intermediate residing in a potential well that is approximately 12 kcal/mol deep. acs.orgnih.govannualreviews.org This rapid reaction is considered non-statistical and is attributed in part to a resonance between specific C-H bending and C-C stretching vibrations in the intermediate. acs.orgnih.gov

Electronic Structure Descriptors: HOMO-LUMO Energy Gaps and Ionization Energies

The electronic properties of conjugated systems like this compound are fundamentally described by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic and optical properties, including its reactivity and the wavelengths of light it can absorb. ossila.com A smaller gap generally corresponds to higher reactivity and absorption at longer wavelengths. ossila.com

Ionization energy (IE), the energy required to remove an electron from a molecule, is another key descriptor. It provides insight into the molecule's ability to act as an electron donor in chemical reactions. ossila.com

Experimental and computational studies have determined the ionization energies for several related heptatriene structures. These values are influenced by the specific isomerism and any substituents present on the triene backbone.

Table 1: Ionization Energies of Heptatriene Derivatives

| Compound | Ionization Energy (eV) | Method |

| 1,3,5-Heptatriene | 8.2–8.5 | Electron Impact Mass Spectrometry (EI-MS) |

| 5-methyl-1,3,6-heptatriene | 8.4 ± 0.1 | Electron Impact (EI) nist.gov |

| (E)-6,6-dimethyl-1,3,5-heptatriene | 7.88 | Photoelectron Spectroscopy (PE) nist.gov |

Substituent Effects on Reaction Energetics and Molecular Conformations

Substituents placed on the heptatriene framework can profoundly influence both the energetics of chemical reactions and the preferred molecular conformations through a combination of electronic and steric effects.

Electronic Effects: The electronic nature of a substituent—whether it is electron-donating or electron-withdrawing—can alter the electron density within the conjugated π-system. This, in turn, affects the stability of transition states and the activation energy of pericyclic reactions, such as sigmatropic shifts, which are characteristic of heptatrienes. udel.edu

Computational studies on previtamin D models, which feature a Z,Z-1,3,5-heptatriene core, demonstrate this principle clearly. Electron-withdrawing groups, like fluorine, tend to destabilize the transition state of hydrogen shifts, thereby increasing the reaction barrier. Conversely, electron-donating groups, such as methoxy, can accelerate the reaction by lowering the activation energy. udel.edu It is suggested that decreasing the electron density of the π-system increases the activation energy. udel.edu

Table 2: Calculated Substituent Effects on the Activation Barrier for the vulcanchem.com-H Shift in a Heptatriene Model System

| Substituent (at C19) | Effect | Change in Reaction Barrier (kcal/mol) | Reference |

| -H (Parent System) | - | 23.5 | udel.edu |

| -OCH₃ (Methoxy) | Electron-Donating | -4.7 (Barrier = 20.1) | udel.edu |

| -F₂ (Difluoro) | Electron-Withdrawing | +1.3 (Barrier = 24.8) | udel.edu |

Calculations performed at the B3LYP/6-31G(d) level of theory. udel.edu

Steric and Conformational Effects: The size and placement of substituents can impose significant steric constraints, influencing the equilibrium between different conformers (spatial arrangements of the molecule). researchgate.net For a conjugated triene to participate in many pericyclic reactions, it must adopt a specific conformation, often an s-cis arrangement around a single bond. masterorganicchemistry.com

Steric hindrance from bulky substituents can destabilize the necessary conformation, thereby inhibiting or altering the course of a reaction. researchgate.net For example, studies on 2,5-dialkyl-1,3,5-hexatrienes show that steric effects from the alkyl groups control the composition of the ground-state conformer equilibrium, which directly impacts the selectivity of photochemical reactions. researchgate.net Similarly, computational analysis of various 1,3,5-heptatriene isomers reveals that different conformers possess distinct energies, with alkyl substitution playing a key role in determining the relative stability. uva.nl The non-planar geometry of some isomers, like (E,Z)-1,3,5-heptatriene, is a direct result of steric repulsion. vulcanchem.com

Therefore, a comprehensive understanding of a reaction involving a substituted this compound requires careful consideration of how substituents modulate both the electronic landscape of the π-system and the steric factors governing conformational preferences.

Advanced Spectroscopic Characterization and Analytical Techniques for 1,3,6-heptatriene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 1,3,6-heptatriene. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, NMR can map out the connectivity and chemical environment of each atom in the molecule.

While publicly available, fully assigned experimental NMR spectra for this compound are not widespread, its structure allows for the prediction of characteristic spectral patterns.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the ten protons, differentiated by their chemical environments. The olefinic protons (on the C=C double bonds) would resonate in the downfield region (typically δ 5-7 ppm), while the allylic methylene protons would appear in the upfield region (around δ 2-3 ppm). The coupling constants (J-values) between adjacent protons would be critical for confirming the sequence of the carbon chain and the geometry of the double bonds.

Interactive Table 1: Predicted ¹H NMR Data for this compound (Note: These are estimated values for illustrative purposes.)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| H1 | ~5.0-5.2 | ddt | J(H1,H2-trans), J(H1,H2-cis), J(H1,H3) |

| H2 | ~6.2-6.4 | dt | J(H2,H1-trans), J(H2,H1-cis), J(H2,H3) |

| H3 | ~5.5-5.7 | m | J(H3,H2), J(H3,H4), J(H3,H5) |

| H4 | ~5.9-6.1 | m | J(H4,H3), J(H4,H5) |

| H5 | ~2.8-3.0 | m | J(H5,H3), J(H5,H4), J(H5,H6) |

| H6 | ~5.7-5.9 | m | J(H6,H5), J(H6,H7) |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound would display seven distinct signals, one for each carbon atom. The sp²-hybridized carbons of the double bonds would appear downfield (δ 100-150 ppm), while the single sp³-hybridized carbon (C5) would be found further upfield.

Interactive Table 2: Predicted ¹³C NMR Data for this compound (Note: These are estimated values for illustrative purposes.)

| Position | Chemical Shift (δ, ppm) |

|---|---|

| C1 | ~115 |

| C2 | ~137 |

| C3 | ~132 |

| C4 | ~129 |

| C5 | ~35 |

| C6 | ~138 |

For unambiguous assignment, especially when dealing with potential isomers, 2D NMR experiments are essential. acs.orgepfl.ch

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show cross-peaks connecting H1 to H2, H2 to H3, H3 to H4, H4 to H5, H5 to H6, and H6 to H7, confirming the contiguous nature of the proton network along the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached. sdsu.edu This technique would definitively link each proton signal to its corresponding carbon signal (e.g., H1 to C1, H5 to C5), providing crucial one-bond connectivity information. epfl.ch

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to four bonds. sdsu.edu This is particularly powerful for identifying quaternary carbons and piecing together molecular fragments. For this compound, an HMBC spectrum would show, for example, a correlation from the protons on C5 to carbons C3, C4, C6, and C7, confirming the placement of the methylene group between the two conjugated systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu NOESY is critical for determining the stereochemistry (E/Z configuration) of the double bonds by observing through-space interactions between specific olefinic and allylic protons.

One-Dimensional (1D) NMR (¹H and ¹³C) Spectral Analysis

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Elucidation

Mass spectrometry is a key technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₇H₁₀, with a molecular weight of approximately 94.15 g/mol . nist.gov

The electron ionization (EI) mass spectrum of this compound shows a distinct molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 94. nist.gov The fragmentation pattern is characteristic of the molecule's structure, involving cleavage at allylic positions and rearrangements common to polyenes.

Interactive Table 3: Major Ions in the Electron Ionization Mass Spectrum of this compound

| m/z | Proposed Fragment Identity | Relative Intensity |

|---|---|---|

| 94 | [C₇H₁₀]⁺ (Molecular Ion) | High |

| 79 | [C₆H₇]⁺ (Loss of CH₃) | High |

| 67 | [C₅H₇]⁺ (Loss of C₂H₃) | Moderate |

| 66 | [C₅H₆]⁺ (Possible retro-Diels-Alder) | High |

| 54 | [C₄H₆]⁺ (Loss of C₃H₄) | Moderate |

| 41 | [C₃H₅]⁺ (Allyl cation) | High |

Source: Data compiled from the NIST Chemistry WebBook. nist.govnist.gov

GC-MS is a robust and widely used technique for separating and identifying volatile compounds in complex mixtures. In this method, the sample is vaporized and passed through a gas chromatography column, which separates the components based on their boiling points and interactions with the column's stationary phase. As each component elutes, it enters the mass spectrometer for detection and identification. rjpponline.org Substituted derivatives of this compound have been successfully identified in natural product extracts, such as essential oils, using GC-MS. ncsu.edu The identification is based on a combination of the compound's retention time on the GC column and the matching of its mass spectrum with library data. rjpponline.orgamazonaws.com

High-Resolution Mass Spectrometry provides extremely accurate mass measurements, allowing for the determination of a compound's elemental formula. researchgate.net For this compound (C₇H₁₀), the calculated monoisotopic mass is 94.078250 Da. chemspider.com HRMS can measure this mass with high precision (typically to within 5 ppm), which allows for the confident differentiation of this compound from other isobaric compounds (molecules with the same nominal mass but different elemental formulas).

For exceptionally complex samples, such as petroleum distillates or environmental contaminants, two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power compared to conventional GC. rsc.org In GC×GC, effluent from a primary GC column is subjected to a second, orthogonal separation on a different column, spreading the components across a two-dimensional plane. sepscience.com

When coupled with a Time-of-Flight Mass Spectrometer (TOFMS), which is capable of the high-speed data acquisition required for the rapidly eluting peaks from the second dimension, the technique provides a powerful tool for comprehensive analysis. gcms.cz GC×GC-TOFMS allows for the resolution of co-eluting peaks, leading to cleaner mass spectra and more confident identification of trace components, including isomers like this compound, in challenging matrices.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification and Conformational Insights

Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups and gaining insights into the conformational properties of this compound. The IR spectrum reveals distinct absorption bands corresponding to the vibrational modes of its constituent bonds.

The gas-phase IR spectrum of this compound has been compiled by the NIST Mass Spectrometry Data Center. nist.gov Key vibrational frequencies observed in the spectrum provide evidence for the presence of both conjugated and isolated double bonds, as well as sp2 and sp3 hybridized C-H bonds.

Key IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3080 | C-H Stretch | =C-H (vinyl) |

| ~2950 | C-H Stretch | -C-H (aliphatic) |

| ~1640 | C=C Stretch | Conjugated Diene |

| ~1600 | C=C Stretch | Isolated Alkene |

| ~990 and ~900 | C-H Bend | Out-of-plane (vinyl) |

Data sourced from the NIST/EPA Gas-Phase Infrared Database. nist.gov

The presence of bands around 1640 cm⁻¹ and 1600 cm⁻¹ suggests the existence of both conjugated and isolated carbon-carbon double bonds, a defining feature of the this compound structure. The C-H stretching vibrations above 3000 cm⁻¹ are characteristic of hydrogens attached to double-bonded carbons, while those below 3000 cm⁻¹ are typical for hydrogens on single-bonded carbons. The out-of-plane C-H bending vibrations are also crucial for confirming the presence of the vinyl groups.

Electronic Spectroscopy (Ultraviolet-Visible, UV-Vis) for Conjugation Assessment and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within this compound, providing valuable information about its conjugation system. Molecules with conjugated π systems absorb light in the UV-Vis region, promoting electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). pressbooks.publibretexts.org

For this compound, the UV-Vis spectrum is characterized by absorption resulting from π → π* transitions. shu.ac.uk The key feature of this compound is that the C1-C2 and C3-C4 double bonds are conjugated, while the C6-C7 double bond is isolated from the other two by a sp³-hybridized C5 carbon. pressbooks.pub This structural arrangement influences the energy of the electronic transitions.

The conjugated diene portion of the molecule is the primary chromophore responsible for its characteristic UV absorption. In contrast to more extended conjugated systems, such as 1,3,5-heptatriene which shows an absorption maximum around 258 nm, the shorter conjugated system in this compound would be expected to absorb at a shorter wavelength. libretexts.org The absorption for a simple conjugated diene like 1,3-butadiene is at 217 nm. libretexts.org Therefore, the λmax for the conjugated system in this compound is anticipated to be in a similar region, distinguishing it from its fully conjugated isomer. The isolated double bond does not contribute to the main absorption band in the accessible UV region.

Expected Electronic Transitions for this compound:

| Transition | Chromophore | Expected Absorption Region |

| π → π* | Conjugated Diene | ~220 nm |

Theoretical principles of electronic transitions indicate that the energy gap for π -π transitions is smaller for conjugated systems compared to isolated double bonds, resulting in longer wavelength absorption. pressbooks.publibretexts.orgshu.ac.uk*

Chromatographic Separations and Purity Assessment (e.g., GC retention indices)

Gas chromatography (GC) is an essential analytical technique for the separation and purity assessment of volatile compounds like this compound. The retention index (RI) is a standardized measure of a compound's retention time on a GC column, which aids in its identification.

The separation of isomers is a critical application of GC in the analysis of heptatrienes. For example, preparative gas chromatography has been successfully used to separate isomers of related compounds, with distinct retention times allowing for their isolation. acs.org The retention time of this compound would be influenced by its boiling point and polarity, which are determined by its specific structure.

Applications of 1,3,6-heptatriene in Complex Organic Synthesis and Material Science

Role as a Versatile Synthetic Building Block in Cascade and Multicomponent Reactions

Cascade reactions, also known as tandem or domino reactions, and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation. rsc.orgcaltech.edu These processes are prized for their atom and step economy, leading to the rapid construction of molecular complexity from simple starting materials. rsc.org The conjugated and non-conjugated double bonds within 1,3,6-heptatriene provide multiple reactive sites that can be engaged in sequential transformations.

While direct examples of this compound in complex cascade reactions are specialized, the reactivity of its structural motifs is well-documented in related systems. For instance, a rhodium(III)-catalyzed formal [4+2+2] cyclization has been reported for the synthesis of eight-membered lactams, where a 1,2,6-heptatriene derivative acts as a key building block. This type of reaction highlights the potential for the heptatriene skeleton to participate in sophisticated, metal-catalyzed cascade processes that build complex cyclic architectures.

Furthermore, tandem reactions involving olefin metathesis have been explored for the synthesis of linear chemical derivatives from cyclic precursors, showcasing a strategy that could be conceptually applied to manipulate the double bonds of this compound. molaid.com The ability of related heptafulvene systems to undergo [8+3]-cycloaddition reactions to form complex bicyclic frameworks further underscores the potential of seven-carbon triene systems to serve as versatile synthons in multicomponent strategies. researchgate.net

| Reaction Type | Reactants | Key Features | Potential Product Class |

| Formal [4+2+2] Cyclization | N-pivaloyloxybenzamides, 1,6-allene-enes (including heptatriene derivatives) | Rhodium-catalyzed, C-H functionalization | Eight-membered lactams |

| [8+3] Cycloaddition | Heptafulvenes/Azaheptafulvenes, α-Halohydroxamates | Base-promoted, synthesis of medium-sized rings | Cycloheptatriene-fused piperidinones |

| Tandem Olefin Metathesis | Cyclopentadiene, Alkenes | Ruthenium-catalyzed, Ring Opening Cross Metathesis (ROCM) | Linear diene and diol derivatives |

Precursor for the Synthesis of Cyclohexene Derivatives and Other Alicyclic Compounds

The conjugated 1,3-diene moiety within this compound makes it a suitable participant in cycloaddition reactions, most notably the Diels-Alder reaction, which is a cornerstone for the synthesis of six-membered rings. This reaction provides a powerful and atom-economical method for constructing cyclohexene derivatives, which are central structural motifs in numerous natural products and pharmaceuticals.

Research on derivatives such as 2,4,6-trimethyl-1,3,6-heptatriene has demonstrated its utility as a diene in Diels-Alder reactions, leading to the formation of highly substituted cyclohexene derivatives with yields exceeding 85%. These complex cyclic structures are considered valuable intermediates in medicinal chemistry. The reaction involves the [4+2] cycloaddition of the conjugated diene system with a suitable dienophile, such as maleic anhydride.

Beyond the Diels-Alder reaction, rearrangements of related isomers can also lead to alicyclic systems. For example, computational studies on the nih.govnih.gov-sigmatropic rearrangement of 1,2,6-heptatriene show that it proceeds through a transition state that can lead to a cyclic diradical intermediate, specifically 2-methylenecyclohexane-1,4-diyl. researchgate.net This illustrates another pathway by which the C7 backbone can be manipulated to form cyclic structures.

| Reaction | Reactant(s) | Conditions/Catalyst | Product(s) | Reference |

| Diels-Alder Reaction | 2,4,6-Trimethyl-1,3,6-heptatriene, Maleic anhydride | Heat | Substituted cyclohexene derivative | |

| Electrophilic Addition | 2,4,6-Trimethyl-1,3,6-heptatriene, HBr or HCl | Inert solvent | Halogenated heptatriene derivatives | |

| Oxidation | 2,4,6-Trimethyl-1,3,6-heptatriene, KMnO₄ or Ozone | - | Alcohols or epoxides |

Integration into Polymerization Processes and Material Science Development

The presence of multiple double bonds makes this compound and its derivatives valuable monomers for polymerization. The resulting polymers contain residual unsaturation in their backbones, which can be used for subsequent cross-linking or functionalization, leading to materials with tailored properties.

Patents have cited derivatives like 5-methyl-1,3,6-heptatriene as a representative triolefin that can be copolymerized with butadiene using organoaluminum-nickel-fluoride catalyst systems to produce polybutadiene with a high content of cis-1,4 addition, a desirable property for synthetic rubbers. google.com Similarly, 3-ethyl-1,3,6-heptatriene has been mentioned in the context of creating unsaturated interpolymers. google.com The general high reactivity of this compound makes it prone to polymerization. guidechem.com

The polymerization of the related isomer, 1,3,5-heptatriene, using coordination catalysts has been shown to yield soluble, high-molecular-weight polymers with a predominantly 1,6-enchainment. researchgate.net This mode of polymerization creates a unique polymer backbone containing 1,3-dienyl groups. researchgate.net In the broader context of material science, conjugated trienes are explored for their potential in photoresponsive materials and as precursors for conducting polymers, owing to their tunable optoelectronic properties. vulcanchem.com

Synthesis of Highly Functionalized Organic Molecules for Diverse Chemical Research Areas

This compound serves as a versatile starting material for the synthesis of a wide range of functionalized organic molecules. The differential reactivity of its conjugated and isolated double bonds allows for selective chemical transformations.

Functionalization can be achieved through various standard organic reactions. For example, the double bonds in the trimethylated derivative of this compound can undergo electrophilic additions with reagents like hydrogen halides to produce alkyl halides, or be oxidized by potassium permanganate or ozone to form alcohols and epoxides. These transformations introduce new functional groups that can be used for further synthetic manipulations.

The protonation of the related 1,3,5-heptatriene and its dimethyl derivatives using strong acids has been shown to generate stable cyclopentenyl carbocations, demonstrating a pathway to functionalized five-membered ring systems. cdnsciencepub.com These cationic intermediates are valuable in mechanistic studies and as precursors for further reactions. The ability to selectively transform the triene system makes it a useful platform for developing novel molecular architectures for various research applications.

Applications in the Derivatization of Natural Products Scaffolds

Semi-synthesis, the chemical modification of natural products, is a crucial strategy for enhancing biological activity, improving stability, and developing new therapeutic agents. nih.gov The heptatriene motif is found in some natural products and can also be incorporated into existing scaffolds to create novel analogues.

A direct application is seen in the synthesis of a novel curcumin derivative. Curcumin, a natural product with a 1,6-heptadiene-3,5-dione core, was condensed with 2-aminothiophenol to yield 1,7-bis-(4-hydroxy-3-methoxy phenyl)-1,3,6-heptatriene-3-hydroxy, 5-imino-2-thiophenol. sphinxsai.com This modification, which transforms the central core of curcumin into a functionalized this compound system, was undertaken to create a compound with enhanced biological activities, including analgesic and anti-inflammatory effects. sphinxsai.com

In another example, efforts to develop new inhibitors of HIV reverse transcriptase have focused on derivatizing the natural product manicol. nih.gov Manicol contains a complex cycloheptene ring system, and modifications at a terminal alkene moiety were explored to improve its therapeutic profile, showcasing how reactive sites on natural product scaffolds containing elements of a heptatriene structure can be targeted for derivatization. nih.gov Furthermore, analogues of the fluorescent natural product epicocconone have been synthesized by replacing its native heptatriene chain with other groups to tune its photophysical properties, demonstrating the integral role of the triene system in the function of the parent natural product. researchgate.net

Finally, it is noteworthy that a derivative, 2,4,6-trimethyl-1,3,6-heptatriene, has been identified as a bioactive component in the methanolic extract of the medicinal plant Artemisia annua. researchgate.net

Q & A

Q. Example Protocol :

Catalytic cyclization of precursor alkynes under inert conditions.

Immediate quenching with stabilizing agents (e.g., BHT).

Characterization via -NMR and IR spectroscopy to confirm structural integrity .

Advanced: How do computational methods resolve contradictions in predicting the isomerization pathways of this compound?

Answer:

Discrepancies arise between DFT and CASSCF calculations for isomerization pathways (e.g., 1,2,6- to this compound rearrangement).

- DFT Limitations : Overlooks multi-reference character in transition states, leading to incorrect IRC pathways .

- CASSCF/CASPT2 Advantages : Accounts for electron correlation, aligning better with experimental activation energies (e.g., 21–24 kcal/mol for key intermediates) .

Table 1 : Energy Barriers for Isomerization (kcal/mol)

| Method | Transition State Energy | Reference |

|---|---|---|

| DFT (B3LYP) | 18.2 | [3] |

| CASPT2 | 24.7 | [3] |

Recommendation : Hybrid QM/MM approaches for balancing accuracy and computational cost .

Basic: What spectroscopic techniques are most reliable for characterizing this compound’s structure?

Answer:

- -NMR : Distinct vinyl proton splitting patterns (e.g., δ 5.2–5.8 ppm for conjugated dienes) .

- IR Spectroscopy : C=C stretching vibrations at ~1650 cm and C-H out-of-plane bends for trienes .

- UV-Vis : ~250 nm due to transitions, confirming conjugation .

Validation : Cross-referencing with computational vibrational spectra (e.g., Gaussian 16) enhances accuracy .

Advanced: How do steric and electronic effects influence the acidity of this compound compared to cycloheptatriene derivatives?

Answer:

this compound exhibits lower acidity (pKa ~36) than 1,3,5-cycloheptatriene (pKa ~40) due to:

- Steric Strain : Cyclic systems restrict resonance stabilization of conjugate base .

- Electronic Effects : Linear trienes allow delocalization, stabilizing deprotonated forms .

Table 2 : Acidity Comparison

| Compound | pKa | Reference |

|---|---|---|

| This compound | ~36 | [13] |

| 1,3,5-Cycloheptatriene | ~40 | [13] |

Methodological Note : Acidity measured via deuterium exchange kinetics in THF .

Basic: What are the key stability considerations for storing this compound in laboratory settings?

Answer:

- Temperature : Store at –20°C to slow polymerization .

- Light Exposure : Amber vials to prevent photoinduced [2+2] cycloadditions .

- Stabilizers : Add radical inhibitors (e.g., TEMPO) at 0.1% w/w .

Validation : Monitor degradation via weekly GC-MS analysis .

Advanced: How can kinetic isotope effects (KIEs) elucidate reaction mechanisms involving this compound?

Answer:

Deuterium labeling at allylic positions reveals:

- Stepwise vs. Concerted Pathways : Primary KIEs (>2) indicate proton transfer in rate-limiting steps .

- Solvent Effects : Compare / in polar vs. nonpolar solvents to infer transition state charge distribution .

Example Study : / for Diels-Alder reactions suggests concerted mechanism .

Basic: What synthetic routes yield the highest purity of this compound?

Answer:

- Wittig Reaction : Alkylidene triphenylphosphoranes with α,β-unsaturated aldehydes (~75% yield) .

- Cross-Metathesis : Grubbs catalyst-mediated coupling of dienes and alkenes (requires rigorous purification) .

Purity Metrics : ≥95% by GC-FID, confirmed via elemental analysis .

Advanced: How do non-covalent interactions (e.g., van der Waals, π-stacking) affect this compound’s aggregation in solution?

Answer:

- MD Simulations : Reveal preferential stacking of triene moieties in apolar solvents (toluene > DMSO) .

- SAXS Data : Aggregation numbers of ~6–8 molecules/cluster in concentrated solutions .

Implications : Aggregation reduces reactivity in dimerization reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。